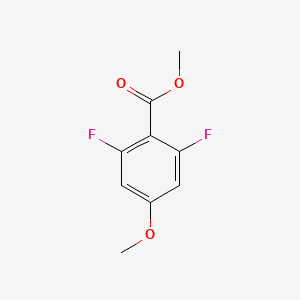

Methyl 2,6-difluoro-4-methoxybenzoate

Overview

Description

“Methyl 2,6-difluoro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 and is typically in solid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F2O3/c1-13-5-3-6 (10)8 (7 (11)4-5)9 (12)14-2/h3-4H,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of its structure.

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 244.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 44.7±0.3 cm³ and a polar surface area of 36 Ų .

Scientific Research Applications

Crystal Structure and Computational Analysis Methyl 2,6-difluoro-4-methoxybenzoate's derivatives and related compounds have been analyzed for various applications in scientific research. For instance, the study of methyl 4-hydroxybenzoate, a compound with a similar structure, focused on its anti-microbial properties utilized in cosmetics and food preservatives. The research involved single crystal X-ray structure determination, Hirshfeld surface analysis for intermolecular interactions, and computational calculations to understand its pharmaceutical activity (Sharfalddin et al., 2020).

Electrochemical Properties for Capacitor Applications Another related study investigated the electrochemical properties of novel ionic liquids, including methoxyethyl derivatives, for electric double-layer capacitor (EDLC) applications. These compounds exhibit high ionic conductivity and a wide potential window, making them suitable for use in EDLCs (Sato et al., 2004).

Antimicrobial Activity of Derivatives Derivatives of this compound have been synthesized to explore bioactive molecules capable of combating food-related bacteria and fungi. These compounds demonstrated stronger antimicrobial activity compared to standard treatments, highlighting their potential in food safety and preservation (Ma et al., 2014).

Photophysical Behavior for RNA Imaging Research into the photophysical behavior of DFHBI derivatives, which bind to the Spinach RNA aptamer, highlights the potential of this compound related compounds in RNA imaging. These studies suggest that modifications to the molecule can significantly enhance fluorescence, enabling better visualization of RNA molecules in various solvent environments (Santra et al., 2019).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Methyl 2,6-difluoro-4-methoxybenzoate is a chemical compound with the molecular formula C9H8F2O3 The primary targets of this compound are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH , temperature , and the presence of other molecules. For instance, its stability may be affected by storage conditions, as it is recommended to be stored in a dry room at normal temperature .

Properties

IUPAC Name |

methyl 2,6-difluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYBUWPEAIKESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344698 | |

| Record name | Methyl 2,6-difluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84937-82-6 | |

| Record name | Methyl 2,6-difluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)

![7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1595938.png)